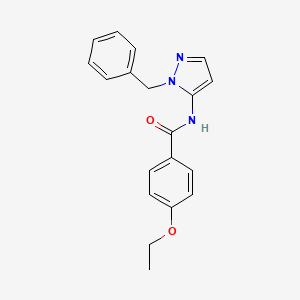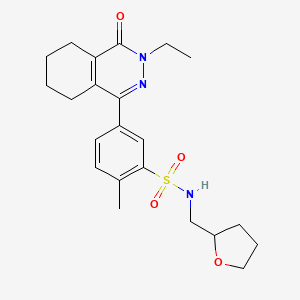
N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to an ethoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide typically involves the following steps:
Formation of 1-benzyl-1H-pyrazol-5-amine: This intermediate can be synthesized by reacting benzylhydrazine with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst.
Coupling with 4-ethoxybenzoyl chloride: The 1-benzyl-1H-pyrazol-5-amine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group in the benzamide moiety can yield corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the pyrazole ring may engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)benzamide
- N-(1-benzyl-1H-pyrazol-5-yl)-5-phenyl-3-isoxazolecarboxamide
- 1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic profiles.
Propriétés
Formule moléculaire |
C19H19N3O2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(2-benzylpyrazol-3-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-10-8-16(9-11-17)19(23)21-18-12-13-20-22(18)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,21,23) |
Clé InChI |
OBBAKSFDRODFEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-({3-[5-(3,4-dimethylphenyl)furan-2-yl]propanoyl}amino)benzoate](/img/structure/B11307867.png)
![N-(2-fluoro-5-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11307872.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11307893.png)
![2-butyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B11307898.png)
![N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11307899.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11307905.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11307911.png)
![2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11307915.png)
![N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11307916.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-beta-alanine](/img/structure/B11307922.png)

![N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307930.png)
![5-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11307936.png)
![4-(4-Hydroxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11307938.png)
